3-Chloro-2-nitrobenzoyl chloride CAS 19088-99-4 properties
3-Chloro-2-nitrobenzoyl chloride CAS 19088-99-4 properties
Topic: 3-Chloro-2-nitrobenzoyl chloride (CAS 19088-99-4) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Strategic Building Block for Nitrogen Heterocycles and Kinase Inhibitors [1][2]
Executive Summary
3-Chloro-2-nitrobenzoyl chloride (CAS 19088-99-4) is a highly specialized electrophilic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds.[1][2] Distinguished by its dense functionalization—an activating nitro group ortho to the acid chloride and a chlorine atom meta to the carbonyl—it serves as a "linchpin" molecule.[2] It allows for divergent synthetic pathways: rapid acylation of nucleophiles and subsequent nucleophilic aromatic substitution (SNAr) or reductive cyclization.[1][2] It is a critical precursor in the development of quinazolinone-based antimicrobials, kinase inhibitors, and agrochemicals.
Physicochemical Properties
The following data aggregates experimental values and calculated properties essential for process design and handling.
| Property | Value | Note |
| CAS Number | 19088-99-4 | |
| IUPAC Name | 3-Chloro-2-nitrobenzoyl chloride | |
| Molecular Formula | C₇H₃Cl₂NO₃ | |
| Molecular Weight | 220.01 g/mol | |
| Appearance | Yellow crystalline solid | Often appears as a fused solid or needles.[1][2][3][4] |
| Melting Point | 70–75 °C (Typical range) | Note: Commercial samples may vary; often low-melting.[1][2] |
| Boiling Point | ~290 °C (Predicted) | Decomposes before boiling at atm pressure.[1][2] |
| Solubility | Soluble in DCM, THF, Toluene | Reacts violently with water/alcohols. |
| Stability | Moisture Sensitive | Hydrolyzes to 3-chloro-2-nitrobenzoic acid.[1][2] |
Synthesis & Manufacturing Protocols
Preparation from 3-Chloro-2-nitrobenzoic Acid
The standard laboratory and industrial synthesis involves the activation of the parent carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][2] The thionyl chloride route is preferred for scale-up due to the formation of gaseous byproducts (SO₂, HCl), simplifying purification.
Protocol 1: Thionyl Chloride Activation
-
Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or Ar line).
-
Reagents: Charge 3-chloro-2-nitrobenzoic acid (1.0 eq) and anhydrous toluene (5–10 volumes). Add Thionyl Chloride (1.5 eq) and a catalytic amount of DMF (0.05 eq).[1][2]
-
Reaction: Heat to reflux (approx. 80–110 °C) for 2–4 hours. Monitor gas evolution (HCl/SO₂).
-
Workup: Concentrate under reduced pressure to remove excess SOCl₂ and toluene.
-
Purification: The residue is typically used directly (crude purity >95%) or recrystallized from dry hexane/ligroin if high purity is required.[2]
Synthetic Workflow Diagram
The following diagram illustrates the conversion and subsequent downstream utility.
Figure 1: Synthesis of 3-Chloro-2-nitrobenzoyl chloride via acid activation.
Reactivity Profile & Mechanistic Insights
Dual Electrophilic Centers
This molecule possesses two distinct electrophilic sites, allowing for regioselective functionalization :
-
Acyl Chloride (C1): Highly reactive (Hard Electrophile).[1][2] Reacts kinetically fast with amines, alcohols, and thiols at low temperatures (0 °C to RT).
-
C-Cl Bond (C3): Activated for SNAr (Soft Electrophile). The nitro group at C2 is ortho to the chlorine at C3.[1][2] This electronic arrangement significantly lowers the energy barrier for displacing the chlorine with nucleophiles, but typically requires elevated temperatures (>60 °C) or strong bases.
Expert Insight: In drug discovery, this duality allows for "one-pot" cascade reactions. For example, reacting with a primary amine at 0 °C yields the amide. Heating the same mixture (or adding a second nucleophile) can then displace the C3-chlorine, creating highly substituted scaffolds without isolating intermediates.
Cyclization to Quinazolinones
A primary application is the synthesis of quinazolin-4(3H)-ones , a privileged scaffold in medicinal chemistry (e.g., EGFR inhibitors).[1]
Mechanism:
-
Amidation: Reaction with an aniline derivative forms the amide.[1][2]
-
Reduction: The nitro group is reduced to an amine (Fe/HCl or H₂/Pd).[2]
-
Condensation: The newly formed amine attacks the amide carbonyl (or an added aldehyde/orthoester) to close the ring.[2]
Reactivity Map
Figure 2: Divergent reactivity pathways: Acylation (A), SNAr (B), and Cyclization (C).[4][5][6][7][8][9][10]
Applications in Drug Discovery
Quinazolinone Antimicrobials
The 3-chloro-2-nitro motif is a precursor to 7-chloro-quinazolin-4(3H)-one derivatives.[1][2] The chlorine atom at position 7 (derived from the 3-position of the starting material) modulates lipophilicity and metabolic stability, often enhancing potency against gram-positive bacteria (e.g., S. aureus).[1]
Covalent Inhibitors
The chloro-nitrobenzamide derivatives synthesized from this core are explored as covalent inhibitors .[1][2][11] The C3-chlorine, while stable under physiological conditions, can be displaced by active-site cysteines in specific enzymatic pockets when the nitro group is modified or when the scaffold binds tightly to a target protein.
Experimental Protocol: Synthesis of a Quinazolinone Precursor
Target: N-(4-fluorophenyl)-3-chloro-2-nitrobenzamide
-
Dissolution: Dissolve 3-chloro-2-nitrobenzoyl chloride (1.0 g, 4.5 mmol) in anhydrous DCM (15 mL) under nitrogen.
-
Addition: Cool to 0 °C. Add triethylamine (1.2 eq) followed by dropwise addition of 4-fluoroaniline (1.0 eq) in DCM.
-
Reaction: Stir at 0 °C for 30 mins, then warm to RT for 2 hours.
-
Workup: Quench with 1M HCl. Extract with DCM.[1][2] Wash organic layer with NaHCO₃ and Brine.[1][2] Dry over Na₂SO₄.[1][2]
-
Result: Yields the amide intermediate as a solid, ready for nitro-reduction.
Handling, Stability & Safety
Signal Word: DANGER
Storage Protocol:
-
Atmosphere: Store strictly under inert gas (Argon/Nitrogen).[1][2]
-
Temperature: 2–8 °C (Refrigerate) to prevent slow hydrolysis.
-
Container: Tightly sealed glass with Teflon-lined cap.[2] Avoid metal spatulas.
Self-Validating Safety Check: Before use, inspect the solid. If it appears white/powdery (acid formation) or emits a sharp vinegar-like odor (HCl release) before opening, the reagent has degraded.[1][2] A simple melting point check (Target: ~70–75 °C) confirms purity.
References
-
Organic Syntheses Procedure: p-Nitrobenzoyl Chloride. Organic Syntheses, Coll. Vol. 1, p.394 (1941). (Methodology adapted for isomer).[1][2]
-
Synthesis of Quinazolinone Derivatives. National Institutes of Health (PMC).
-
Reactions of acid chlorides with amines. Chemistry LibreTexts.
-
3-Chloro-2-nitrobenzoyl chloride Product Data. Fluorochem.
-
Quinazoline Synthesis Strategies. Organic Chemistry Portal.
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